molecular formula C8H8N4 B13802192 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine

2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine

Cat. No.: B13802192
M. Wt: 160.18 g/mol
InChI Key: VVVMBBFSFZKFCD-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine typically involves the condensation of 4-methyl-1H-pyrazole with a pyrimidine derivative. One common method includes the reaction of 4-methyl-1H-pyrazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives, while oxidation and reduction can yield different oxidation states of the compound .

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its chemical properties compared to other similar compounds .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-(4-methylpyrazol-1-yl)pyrimidine

InChI

InChI=1S/C8H8N4/c1-7-5-11-12(6-7)8-9-3-2-4-10-8/h2-6H,1H3

InChI Key

VVVMBBFSFZKFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=NC=CC=N2

Origin of Product

United States

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